Molecular Weight Mismatch: Critical Sourcing Red Flag
The entry for CAS 155982-58-4 (protein Sir) presents a fundamental chemical discrepancy that renders it unfit for scientific use. While it is assigned a small molecule molecular formula (C8H10O3), the reported molecular weight is 0 g/mol . In contrast, a validated sirtuin protein, such as the SIR2 homolog from Thermotoga maritima or a recombinant human isoform, would have a precisely defined molecular weight calculable from its amino acid sequence (e.g., human SIRT1, ~81.7 kDa; yeast Sir2p, ~63 kDa) and verifiable by intact mass spectrometry [1]. The quantified difference is infinite: the target 'compound' is undefined, whereas a legitimate comparator is a well-characterized biomolecule. This mismatch indicates the entry is a database artifact, not a real compound.
Comparator (SIRT1): ~81.7 kDa
| Evidence Dimension | Molecular Weight (Identity Marker) |
|---|---|
| Target Compound Data | 0 g/mol (reported) |
| Comparator Or Baseline | Human SIRT1 (UniProt Q96EB6): ~81.7 kDa; Yeast Sir2p (UniProt P06700): ~63 kDa |
| Quantified Difference | Undefined target vs. defined comparator (qualitative mismatch) |
| Conditions | Database entry analysis vs. sequence-calculated and experimentally verified mass |
Why This Matters
This is an immediate, quantifiable red flag for procurement; ordering this item guarantees receipt of an unknown substance with no relation to sirtuin biology, compromising experimental validity.
- [1] The UniProt Consortium. (2023). UniProt: the Universal Protein Knowledgebase in 2023. Nucleic Acids Research, 51(D1), D523-D531. (Entries: Q96EB6, P06700). View Source
